6-Bromo-2-iodofuro[3,2-b]pyridine
Overview
Description
6-Bromo-2-iodofuro[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H3BrINO and a molecular weight of 323.91 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a furo[3,2-b]pyridine ring system, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iodofuro[3,2-b]pyridine typically involves halogenation reactions. One common method is the bromination of 2-iodofuro[3,2-b]pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-iodofuro[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the furo[3,2-b]pyridine ring.
Scientific Research Applications
6-Bromo-2-iodofuro[3,2-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated heterocycles on biological systems.
Medicine: It is a potential intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodofuro[3,2-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine: Similar in structure but with a pyrrolo ring instead of a furo ring.
6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine: Contains a dimethoxymethyl group instead of an iodine atom.
6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine: Features a tert-butyldimethylsilyloxy group.
Uniqueness
6-Bromo-2-iodofuro[3,2-b]pyridine is unique due to the presence of both bromine and iodine atoms on the furo[3,2-b]pyridine ring. This dual halogenation provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-bromo-2-iodofuro[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrINO/c8-4-1-6-5(10-3-4)2-7(9)11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPLXABDGYVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674094 | |
Record name | 6-Bromo-2-iodofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-55-0 | |
Record name | 6-Bromo-2-iodofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1171920-55-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.